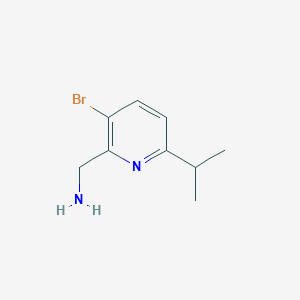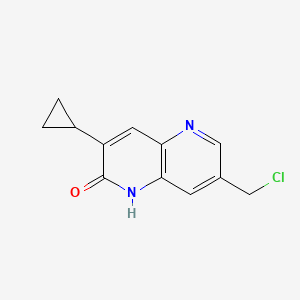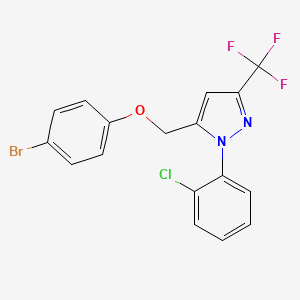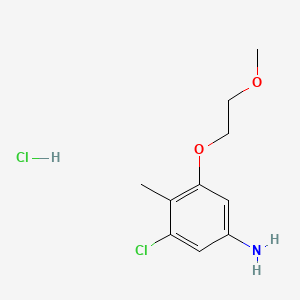
(2R)-2-Pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Pyrrolidinol: is a chiral compound with the molecular formula C4H9NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon in the pyrrolidine ring, making it an alcohol. The (2R) designation indicates the specific stereochemistry of the molecule, where the hydroxyl group is positioned in the R-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Pyrrolidone: One common method for synthesizing (2R)-2-Pyrrolidinol involves the reduction of 2-pyrrolidone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under controlled temperature conditions.
Hydrogenation of Pyrrolidine Derivatives: Another approach involves the hydrogenation of pyrrolidine derivatives in the presence of a chiral catalyst to ensure the formation of the (2R) enantiomer. This method often requires high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as Raney nickel or palladium on carbon (Pd/C) are commonly used to facilitate hydrogenation reactions. The choice of solvent, temperature, and pressure are critical parameters that are carefully controlled to achieve high enantiomeric purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Pyrrolidinol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form pyrrolidine derivatives. Reducing agents such as LiAlH4 or NaBH4 are typically used.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Pyrrolidone, pyrrolidine ketones.
Reduction: Pyrrolidine derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry: (2R)-2-Pyrrolidinol is used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes.
Biology: In biological research, this compound is studied for its potential role as a neurotransmitter or neuromodulator. It is also used in the synthesis of biologically active compounds that target specific receptors in the central nervous system.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including solvents, plasticizers, and surfactants. Its reactivity and chiral properties make it a versatile compound in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Pyrrolidinol involves its interaction with specific molecular targets and pathways. As a chiral alcohol, it can form hydrogen bonds and interact with enzymes and receptors in a stereospecific manner. The hydroxyl group can participate in hydrogen bonding, while the pyrrolidine ring can engage in hydrophobic interactions with target proteins.
Molecular Targets and Pathways:
Neurotransmitter Receptors: this compound may interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways in the central nervous system.
Enzymes: The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways and biochemical processes.
Comparison with Similar Compounds
(2S)-2-Pyrrolidinol: The enantiomer of (2R)-2-Pyrrolidinol, differing only in the stereochemistry of the hydroxyl group.
Pyrrolidine: The parent compound without the hydroxyl group.
2-Pyrrolidone: The oxidized form of this compound, lacking the hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other related compounds. Its ability to participate in stereospecific interactions makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C4H9NO |
|---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
(2R)-pyrrolidin-2-ol |
InChI |
InChI=1S/C4H9NO/c6-4-2-1-3-5-4/h4-6H,1-3H2/t4-/m1/s1 |
InChI Key |
NDUWNWVXAYLZSO-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@H](NC1)O |
Canonical SMILES |
C1CC(NC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)

![4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)
![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)


![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)



![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)

